
3-(3,4-Methylenedioxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Methylenedioxyphenyl)phenol, or 3,4-MDPP, is a compound that has been the subject of much research in recent years due to its potential applications in a variety of fields. 3,4-MDPP is a phenolic compound with a benzene ring and a methylenedioxy group, and it is structurally related to several other compounds, including 3,4-methylenedioxyphenol (MDP) and 3,4-methylenedioxyphenethylamine (MDMA). This compound has been studied for its potential applications in the fields of medicine, biotechnology, and chemistry.
Aplicaciones Científicas De Investigación
3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P has been studied for its potential applications in a variety of scientific fields. In the field of medicine, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P has been studied for its potential as an antifungal and antiviral agent. In the field of biotechnology, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P has been studied for its potential use as a reagent for the synthesis of other compounds. In the field of chemistry, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P has been studied for its potential use as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P is not completely understood. However, it is believed that 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P inhibits the growth of fungi and viruses by disrupting their cell membranes. It is also believed that 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P are not completely understood. However, it is believed that 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P may have anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P has been shown to have potential neuroprotective effects, as well as potential anti-anxiety and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P in lab experiments include its availability, its relatively low cost, and its relatively low toxicity. The main limitation of using 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P in lab experiments is that its mechanism of action is not completely understood, and its effects on living organisms are still under investigation.
Direcciones Futuras
In the future, research on 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P could focus on further elucidating its mechanism of action, as well as on exploring its potential applications in medicine and biotechnology. Additionally, research could focus on investigating the biochemical and physiological effects of 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P, as well as on developing new methods of synthesizing this compound. Finally, research could focus on developing new methods of utilizing 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P in laboratory experiments, as well as on identifying new potential uses for this compound.
Métodos De Síntesis
3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P can be synthesized in a variety of ways, including the Bischler-Napieralski reaction, the Knoevenagel condensation reaction, and the Mannich reaction. In the Bischler-Napieralski reaction, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P is synthesized from the reaction of 3,4-methylenedioxyphenol and an aldehyde in the presence of a strong base. In the Knoevenagel condensation reaction, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P is synthesized from the reaction of 3,4-methylenedioxyphenol and an aldehyde in the presence of an acid catalyst. In the Mannich reaction, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P is synthesized from the reaction of 3,4-methylenedioxyphenol and an amine in the presence of an acid catalyst.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-3-1-2-9(6-11)10-4-5-12-13(7-10)16-8-15-12/h1-7,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEKYTAWDXKUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Methylenedioxyphenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

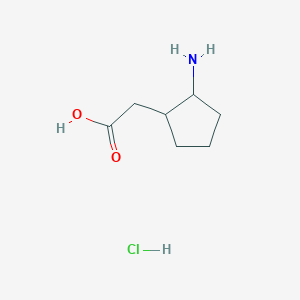
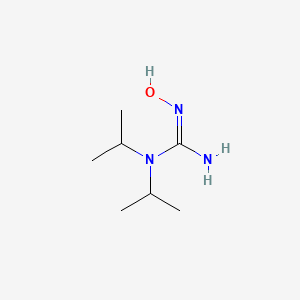


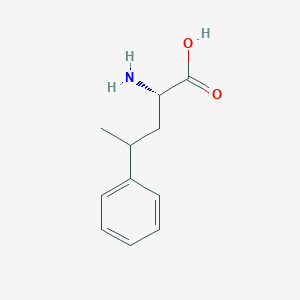
![6-Ethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B6354374.png)
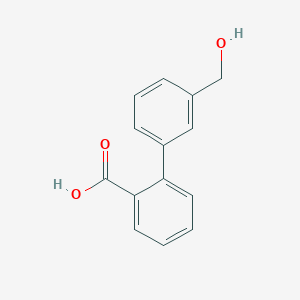

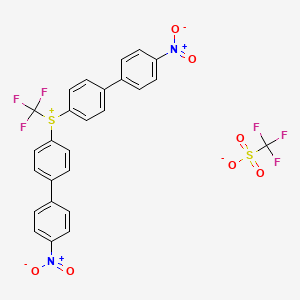
![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)

![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)
![t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)
